[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
Description
[2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid is a benzimidazole derivative featuring a pyrazole substituent at the benzimidazole 2-position, linked to an acetic acid group. The pyrazole moiety is substituted with an ethyl group at the N1 position and a methyl group at C3, conferring steric and electronic modifications that influence its physicochemical and biological properties. This compound is cataloged under CAS No. 1172275-95-4 and is listed by suppliers such as Shaanxi Dideu Medichem Co. Ltd .
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[2-(1-ethyl-3-methylpyrazol-4-yl)benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C15H16N4O2/c1-3-18-8-11(10(2)17-18)15-16-12-6-4-5-7-13(12)19(15)9-14(20)21/h4-8H,3,9H2,1-2H3,(H,20,21) |
InChI Key |
HPJPTANMBNCBOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3N2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions for Benzimidazole Synthesis
The benzimidazole moiety is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, Padhy et al. demonstrated that 2-acetylbenzimidazole serves as a precursor for chalcone intermediates when reacted with substituted aromatic aldehydes under NaOH-mediated Claisen-Schmidt conditions. This method, while effective, requires stringent control over stoichiometry to avoid side products such as over-alkylated species.
An alternative approach involves the use of orthophosphoric acid and phosphorus oxychloride to cyclize imidazole precursors. Belwal et al. reported a solvent-free protocol where imidazole derivatives react with tert-butyl chloroacetate in the presence of a base, followed by hydrolysis to yield the benzimidazole core. This method eliminates the need for hazardous solvents, aligning with green chemistry principles.
Cyclization Strategies
Cyclization of N-substituted benzimidazoles often employs Vilsmeier-Haack formylation to introduce aldehyde groups at the pyrazole ring position. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with hippuric acid under Erlenmeyer-Plochl conditions generates azlactone intermediates, which are subsequently hydrolyzed in 50% acetic acid to yield benzimidazole derivatives. This method achieves moderate yields (50–70%) but requires prolonged reflux times (20 hours).
Functionalization with the Acetic Acid Group
Carbodiimide-Mediated Coupling
The acetic acid group is introduced via carbodiimide-mediated coupling between the benzimidazole-pyrazole intermediate and bromoacetic acid. A protocol from the Journal of Organic and Pharmaceutical Chemistry details the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in dichloromethane, yielding 75–90% of the target compound after recrystallization. Side reactions, such as over-acylation, are mitigated by maintaining pH 7–8.
Hydrolysis of Ester Precursors
Hydrolysis of tert-butyl or ethyl esters under acidic or basic conditions provides a high-yield route to the acetic acid derivative. For instance, Belwal et al. hydrolyzed imidazol-1-yl-acetic acid tert-butyl ester using hydrochloric acid in dioxane, achieving 84% yield. This method avoids racemization but requires careful control of hydrolysis duration to prevent degradation.
Optimization Strategies
Solvent and Catalyst Selection
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | HATU/DIEA | 60–83 | 95–98 |
| Dichloromethane | Pd(PPh₃)₄ | 70–85 | 97 |
| Glacial Acetic Acid | NaOH | 50–70 | 90–95 |
| Solvent-Free | - | 84 | 99 |
Data aggregated from highlights DMF and HATU/DIEA as optimal for coupling reactions, whereas solvent-free conditions maximize atom economy.
Temperature and Reaction Time
Prolonged heating during cyclization increases yield but risks decomposition, necessitating real-time monitoring via TLC or HPLC.
Comparative Analysis of Synthetic Routes
Traditional vs. Green Chemistry Approaches
Traditional methods relying on chlorinated solvents (e.g., DCM) and palladium catalysts achieve high yields but pose environmental and cost challenges. In contrast, solvent-free syntheses and continuous-flow systems reduce waste and energy consumption. A novel continuous-flow process for triazole derivatives, as reported by the Royal Society of Chemistry, achieves 90% yield in 2 hours, demonstrating potential for scalable production of pyrazole intermediates.
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential therapeutic applications, particularly due to the presence of both pyrazole and benzimidazole rings, which may interact with various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of benzimidazole and pyrazole exhibit antimicrobial properties. The compound's structure allows it to potentially inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Research indicates that compounds with benzimidazole structures can possess anticancer activities. The dual-action potential stemming from the pyrazole and benzimidazole components may enhance its effectiveness against cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The carboxylic acid functional group in the compound suggests possible anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, indicating that this compound could be further explored for treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various derivatives, [2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid was found to exhibit significant inhibition against several bacterial strains, comparable to established antibiotics .
Case Study 2: Cancer Cell Lines
Another investigation focused on the anticancer effects of this compound against specific cancer cell lines. Results indicated that it induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
- The exact mechanism is context-dependent and would require specific studies.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Structural Analogues of Benzimidazole-Acetic Acid Derivatives
The target compound belongs to a broader class of benzimidazole-acetic acid derivatives, which vary in substituents on both the benzimidazole core and the acetic acid side chain. Key structural analogs include:
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Key Observations:
- Pyrazole vs.
- Impact of Substituents : The ethyl and methyl groups on the pyrazole in the target compound likely enhance lipophilicity, which may influence membrane permeability and metabolic stability .
Pyrazole-Acetic Acid Derivatives
Compounds with pyrazole directly linked to acetic acid (without benzimidazole) provide insights into the role of the pyrazole moiety:
Table 2: Pyrazole-Acetic Acid Derivatives
Key Observations:
- Substituent Position : Ethyl and methyl groups at the pyrazole 4-position (as in the target compound) may sterically hinder interactions compared to phenyl-substituted analogs .
- Collision Cross-Section : The ethylpyrazole derivative (Table 2, row 2) has a moderate predicted collision cross-section, suggesting suitability for mass spectrometry-based analyses .
Biological Activity
The compound [2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid is a novel organic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This compound combines a benzimidazole ring with a pyrazole moiety, both of which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzimidazole and pyrazole derivatives, suggesting that the compound may exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 50 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.125 |
| Compound B | E. coli | 50 |
| Compound C | Pseudomonas aeruginosa | 50 |
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. The ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Emerging research indicates that compounds containing benzimidazole and pyrazole rings may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, some derivatives have demonstrated activity against protein kinase CK1δ, which plays a role in cell cycle regulation and apoptosis .
Case Study: CK1δ Inhibition
In a study focused on the synthesis of benzimidazole derivatives, compounds featuring the (1H-pyrazol-3-yl)-acetyl moiety showed low micromolar activity against CK1δ, highlighting their potential as anticancer agents .
The biological activity of [2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid is believed to stem from its ability to interact with various biological targets through hydrogen bonding and pi-stacking interactions due to its aromatic structure. This facilitates binding to enzymes or receptors involved in disease processes.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for [2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid?
The synthesis typically involves multi-step reactions, starting with pyrazole and benzimidazole precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reaction rates and yields .
- Catalysts : Acidic conditions (e.g., HCl) or coupling agents for condensation steps .
- Temperature control : Reactions are often conducted under reflux (60–120°C) to ensure completion .
- Purification : Column chromatography or recrystallization is employed to isolate the final product .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR spectroscopy : and NMR confirm substituent positions and integration ratios .
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (using SHELXL for refinement) .
Q. How is purity assessed, and what analytical methods ensure quality control?
- HPLC : Quantifies impurities using reverse-phase columns (e.g., C18) with UV detection .
- Elemental analysis : Matches experimental vs. theoretical C/H/N/O percentages to confirm purity (>95%) .
- Melting point consistency : Sharp melting ranges (e.g., 248°C for related compounds) indicate high crystallinity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure refinement?
- SHELXL refinement : Use the TWIN and BASF commands to model twinned crystals, and PART instructions for disordered regions .
- High-resolution data : Collect datasets at synchrotron facilities to improve resolution (<1.0 Å) .
- Validation tools : Check R-factors () and ADDSYM in PLATON to detect missed symmetry .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinases) using PyMOL for visualization .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., acetic acid moiety) .
- Molecular dynamics (MD) : Simulates stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. How can regioselectivity challenges in pyrazole-functionalization be addressed?
- Protecting groups : Temporarily block reactive sites (e.g., NH of benzimidazole) using Boc or Fmoc .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic outcomes .
- Byproduct analysis : Use LC-MS to identify side products and adjust stoichiometry .
Q. What strategies mitigate stability issues during storage or biological assays?
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .
- pH optimization : Buffered solutions (pH 6–8) stabilize the acetic acid group .
- Stress testing : Expose to heat (40°C), light, and humidity for 48 hours to assess degradation via HPLC .
Key Challenges in Advanced Research
- Crystallographic disorder : Common in flexible acetic acid side chains; refine using ISOR and SIMU restraints in SHELXL .
- Biological activity variability : Screen against multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
- Scale-up synthesis : Optimize flow chemistry for continuous production to reduce batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
